Arsine sulfide, dimethyldi-

Description

Historical Trajectories in Organoarsenic and Organoarsenic-Sulfur Chemistry

The journey into the world of organoarsenic compounds began in the 18th century with the synthesis of "Cadet's fuming liquid," a mixture containing cacodyl (B8556844) oxide (((CH₃)₂As)₂O) and cacodyl (((CH₃)₂As)₂). wikipedia.org This pioneering work laid the foundation for the field of organometallic chemistry. The subsequent isolation and characterization of cacodyl by Robert Bunsen further propelled interest in these intriguing and often malodorous substances. wikipedia.org

The exploration of organoarsenic compounds naturally extended to their interactions with other elements, notably sulfur. The reaction of dimethylarsine with sulfur was found to produce cacodyl disulfide, another name for dimethyldiarsine sulfide (B99878). cdnsciencepub.com Early investigations into these arsenic-sulfur compounds were often characterized by complex reaction mixtures and challenging purifications, yet they provided the initial glimpses into the rich reactivity of the As-S bond. The work on Bunsen's cacodyl disulfide, Me₂As(S)-S-AsMe₂, has been a cornerstone in understanding the behavior of these molecules, including their reactions with elemental sulfur. tandfonline.comtandfonline.com

Contemporary Significance in Advanced Inorganic and Organometallic Research

In the modern era, the focus on organoarsenic-sulfur compounds like dimethyldiarsine sulfide has shifted towards a more detailed understanding of their structural nuances and their potential as ligands or synthons in inorganic and organometallic chemistry. The reactivity of the arsenic-sulfur bond, particularly its interaction with transition metals and other main group elements, continues to be an area of active investigation.

Research into the reactions of dimethyldiarsine sulfide with various reagents, such as triethylamine-activated octasulfur, provides insights into the fundamental processes of sulfur transfer and the formation of more complex arsenic-sulfur clusters. tandfonline.comtandfonline.com The ability of the arsenic center to exist in different oxidation states and coordination environments makes these compounds versatile building blocks for new materials with potentially interesting electronic or catalytic properties. While the direct applications of dimethyldiarsine sulfide itself are not widespread, its study contributes significantly to the broader understanding of the chemistry of heavier p-block elements and their sulfur derivatives.

Chemical and Physical Properties of Dimethyldiarsine Sulfide

| Property | Value | Source |

| Molecular Formula | C₂H₆As₂S₂ | PubChem |

| Molecular Weight | 244.05 g/mol | PubChem |

| CAS Number | 13367-92-5 | PubChem |

| IUPAC Name | (E)-methyl-[methyl(sulfanylidene)-λ⁵-arsanylidene]-sulfanylidene-λ⁵-arsane | PubChem |

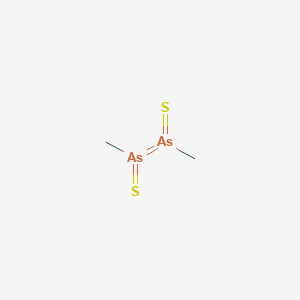

Structure:

Key Research Findings on Dimethyldiarsine Sulfide

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized by the reaction of dimethylarsine with sulfur. | cdnsciencepub.com |

| Reactivity | Reacts with triethylamine-activated octasulfur. The As=S bond is electrophilic. | tandfonline.comtandfonline.com |

| Related Reactions | Cacodylic acid reacts with hydrogen sulfide to yield dithiocacodylic acid. | wikipedia.org |

Properties

CAS No. |

13367-92-5 |

|---|---|

Molecular Formula |

C2H6As2S2 |

Molecular Weight |

244.05 g/mol |

IUPAC Name |

(E)-methyl-[methyl(sulfanylidene)-λ5-arsanylidene]-sulfanylidene-λ5-arsane |

InChI |

InChI=1S/C2H6As2S2/c1-3(5)4(2)6/h1-2H3 |

InChI Key |

YWUWXRNXJPVSGP-UHFFFAOYSA-N |

Isomeric SMILES |

C/[As](=S)=[As](=S)/C |

Canonical SMILES |

C[As](=S)=[As](=S)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyldiarsine Sulfide and Analogues

Direct Synthesis Pathways

The earliest methods that led to the formation of precursors for dimethyldiarsine sulfide (B99878) can be traced back to the 18th century. These are considered direct synthesis pathways as they begin with simple, inorganic arsenic compounds.

The foundational work was conducted by the French chemist Louis-Claude Cadet de Gassicourt in 1757. uwimona.edu.jmresearchgate.net By heating arsenic trioxide (As₂O₃) with potassium acetate (B1210297) (CH₃COOK), he produced what became known as "Cadet's fuming liquid." uwimona.edu.jm This noxious, spontaneously flammable liquid was later analyzed by Robert Wilhelm Bunsen in the 1830s and 1840s and found to be a mixture of several organoarsenic compounds, predominantly cacodyl (B8556844) oxide ([((CH₃)₂As)₂O]) and cacodyl ([(CH₃)₂As]₂). acs.org

Table 1: Key Reactants in Cadet's Direct Synthesis

| Reactant | Formula | Role |

|---|---|---|

| Arsenic Trioxide | As₂O₃ | Arsenic source |

This historic route is not a direct synthesis of dimethyldiarsine sulfide itself, but of its immediate precursor, cacodyl oxide. The direct conversion of the resulting mixture to the sulfide would involve subsequent sulfuration, bridging this method with precursor-based routes.

Precursor-Based Synthetic Routes

The most significant and historically documented method for synthesizing dimethyldiarsine sulfide involves the chemical modification of a pre-formed organoarsenic precursor. Robert Bunsen's extensive research on cacodyl compounds established this approach. After isolating and identifying the primary components of Cadet's liquid, he developed the chemistry of the dimethylarsine moiety, which he termed "cacodyl." acs.org

Bunsen prepared a series of pure cacodyl derivatives, including the fluoride, chloride, bromide, iodide, cyanide, and notably, the sulfide. acs.orgacs.org The common starting point for these syntheses was cacodyl oxide ([((CH₃)₂As)₂O]). The conversion of the oxide to the sulfide represents a classic precursor-based route. While the specific sulfuration agent Bunsen used for this transformation is not detailed in many historical accounts, the reaction likely involved passing hydrogen sulfide (H₂S) gas through a solution of cacodyl oxide or reacting it with another sulfide source.

The general reaction can be represented as: [((CH₃)₂As)₂O] + H₂S → [((CH₃)₂As)₂S] + H₂O

This reaction is analogous to the conversion of a metal oxide to a metal sulfide. Another plausible route involves the use of a metal sulfide salt.

Modern variations of precursor-based routes could involve the reaction of a dimethylarsine halide, such as dimethylarsine chloride ((CH₃)₂AsCl), with a sulfide source like sodium sulfide (Na₂S). This nucleophilic substitution reaction would yield the desired product and a salt byproduct. wikipedia.orgdoubtnut.com

2(CH₃)₂AsCl + Na₂S → [((CH₃)₂As)₂S] + 2NaCl

This approach offers better control and avoids the direct handling of the highly toxic and malodorous hydrogen sulfide gas.

Table 2: Precursor-Based Synthesis Examples

| Precursor | Sulfuration Reagent | Product | Byproduct |

|---|---|---|---|

| Cacodyl Oxide | Hydrogen Sulfide | Dimethyldiarsine Sulfide | Water |

Chemo-Selective Sulfuration Strategies

Chemo-selective sulfuration refers to the selective introduction of a sulfur atom into a molecule containing multiple reactive sites. In the context of synthesizing analogues of dimethyldiarsine sulfide that may contain other functional groups, chemo-selectivity is crucial.

The arsenic(III) center in tertiary arsines like dimethylarsine derivatives is nucleophilic and readily undergoes oxidation or reactions with electrophiles. Sulfuration is essentially an oxidative addition of sulfur to the arsenic center. The challenge in chemo-selective synthesis arises when other functional groups susceptible to sulfuration or oxidation are present in the molecule.

Strategies for achieving chemo-selectivity often rely on the choice of the sulfuration reagent and reaction conditions.

Mild Sulfur Transfer Reagents: Elemental sulfur can be a harsh oxidant. Milder, more controlled sulfur-transfer reagents are often employed in modern organic synthesis. While specific applications to organoarsenic compounds are not widely documented, reagents developed for the selective sulfuration of phosphines could be adapted. These include reagents that deliver elemental sulfur in a more controlled manner.

Protecting Groups: In complex syntheses, other sensitive functional groups in the molecule could be temporarily protected to prevent them from reacting with the sulfuration agent. After the formation of the arsine sulfide, the protecting groups would be removed.

Catalytic Methods: Modern catalysis offers pathways for selective transformations under mild conditions. While catalytic methods for the direct sulfuration of tertiary arsines are not well-established, this remains an area for potential development, drawing parallels from advances in phosphine (B1218219) chemistry. rsc.org

The inherent reactivity of the As(III) center makes it a primary target for electrophilic sulfur reagents. Therefore, in a molecule with less reactive functional groups, a degree of inherent chemo-selectivity can be expected. However, in the presence of other easily oxidizable groups, such as thiols or other phosphines/arsines, achieving selectivity would be a significant synthetic challenge.

Atom-Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are critical for evaluating the environmental impact and efficiency of chemical syntheses. jocpr.comjk-sci.com Atom economy, in particular, assesses how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.com

Analysis of Historical Synthesis: Cadet's original synthesis of the precursor mixture (cacodyl oxide and cacodyl) from arsenic trioxide and potassium acetate has a very low atom economy. The balanced equation is complex, but a simplified representation highlights the generation of numerous byproducts, including potassium carbonate, carbon dioxide, and various arsenic-containing side products.

4 CH₃COOK + As₂O₃ → [((CH₃)₂As)₂O] + 2 K₂CO₃ + 2 CO₂

In this simplified reaction, a significant portion of the reactant mass is converted into byproducts (K₂CO₃ and CO₂) rather than the desired organoarsenic oxide. This results in a high E-factor (Environmental Factor, the mass ratio of waste to product) and poor resource utilization, which are contrary to green chemistry principles. primescholars.com

Evaluation of Precursor-Based Routes: Precursor-based routes can exhibit much higher atom economy. For instance, the synthesis from cacodyl oxide and hydrogen sulfide:

[((CH₃)₂As)₂O] + H₂S → [((CH₃)₂As)₂S] + H₂O

This reaction is an addition/elimination reaction where the only byproduct is water, which is environmentally benign. The atom economy is relatively high. The calculation is:

Molecular Weight of [((CH₃)₂As)₂S]: ~242.1 g/mol

Molecular Weight of [((CH₃)₂As)₂O]: ~226.0 g/mol

Molecular Weight of H₂S: ~34.1 g/mol

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (242.1 / (226.0 + 34.1)) x 100 ≈ 93.1%

Similarly, the route using dimethylarsine chloride and sodium sulfide also shows good atom economy in terms of the core reaction, though the formation of a salt byproduct (NaCl) is less ideal than water.

2(CH₃)₂AsCl + Na₂S → [((CH₃)₂As)₂S] + 2NaCl

% Atom Economy = (242.1 / (2 * 140.4 + 78.0)) x 100 ≈ 67.5%

From a green chemistry perspective, modern synthetic efforts would aim to:

Use Safer Precursors: Avoid highly toxic and volatile starting materials where possible. Recent developments in organoarsenic chemistry focus on using non-volatile inorganic precursors to enhance safety. researchgate.net

Minimize Waste: Choose reaction pathways with high atom economy and benign byproducts.

Improve Energy Efficiency: Employ catalytic methods that allow for lower reaction temperatures and pressures.

Reduce Derivatives: Avoid unnecessary protection/deprotection steps to reduce the number of synthetic steps and reagent usage. jk-sci.com

The development of safer, more efficient, and environmentally conscious synthetic routes for organoarsenic compounds like dimethyldiarsine sulfide remains an important goal for contemporary chemistry.

Molecular Structure and Bonding Dynamics of Dimethyldiarsine Sulfide

Conformational Analysis and Stereochemical Considerations

The stereochemistry of the molecule historically referred to as "cacodyl disulfide" has been a subject of scientific investigation, leading to a definitive structural elucidation that clarified its true bonding arrangement. X-ray crystallographic analysis has demonstrated that this compound is not a symmetrical disulfide but is, in fact, dimethylarsino (B13797298) dimethyldithioarsinate, with the chemical formula (CH₃)₂As(S)SAs(CH₃)₂. This structure features two distinct arsenic centers: one trivalent (AsIII) and one pentavalent (AsV), connected by a sulfur bridge.

The solid-state conformation of dimethylarsino dimethyldithioarsinate has been determined through single-crystal X-ray diffraction. The molecule adopts a specific arrangement in the crystalline phase, which provides insight into its preferred stereochemistry. The trivalent arsenic atom exhibits a trigonal pyramidal geometry, which is characteristic of As(III) compounds with a lone pair of electrons. In contrast, the pentavalent arsenic atom is tetrahedrally coordinated, bonded to two carbon atoms and two sulfur atoms.

Detailed experimental or computational studies on the full conformational analysis of dimethylarsino dimethyldithioarsinate, including the quantification of rotational energy barriers around the As-S and S-As bonds and the characterization of various conformers (e.g., gauche and anti forms) in the gas or solution phase, are not extensively available in the surveyed literature. However, the crystallographic data provides a foundational understanding of its structural parameters.

The following table summarizes key structural parameters determined from X-ray crystallographic analysis of dimethylarsino dimethyldithioarsinate.

| Parameter | Value |

| As-S-As bond angle | 96.5° |

| Coordination geometry of As(III) | Trigonal pyramidal |

| Coordination geometry of As(V) | Tetrahedral |

It is important to note that the conformation observed in the solid state may not be the only low-energy conformation accessible to the molecule in solution or in the gas phase. The presence of single bonds within the As-S-As backbone suggests that rotation around these bonds is possible, which would give rise to different conformers. The energetic landscape of these conformational changes, including the barriers to rotation, would require dedicated computational chemistry studies to be fully understood.

Reaction Mechanisms and Chemical Transformations

Reactivity with Nucleophilic and Electrophilic Reagents

The reactivity of organoarsenic sulfides with nucleophiles and electrophiles is dictated by the polarizability of the arsenic-sulfur bond and the Lewis acidity of the arsenic center.

Cacodyl (B8556844) disulfide, Me2As(S)-S-AsMe2, which features an As-S bond, exhibits electrophilic character. It reacts with various nitrogen, phosphorus(III), oxygen, and sulfur(II) nucleophiles. scispace.com The sulfur atom in sulfenic acids, a related class of compounds, is subject to nucleophilic attack by species like carbanions, amines, phosphines, and thiols. nih.gov While heteroatom-based nucleophiles can form reversible adducts, carbon-based nucleophiles tend to form more stable C-S bonds. nih.gov

In a broader context, the sulfhydryl thiol (RSH) side-chain of cysteine is a weak nucleophile but can be ionized to the more reactive thiolate (RS−), which readily reacts with soft electrophiles. nih.gov This general principle of sulfur nucleophilicity is a cornerstone of its reactivity. libretexts.org For instance, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org

Oxidation and Reduction Pathways

The oxidation of arsenic-sulfur compounds can lead to a variety of products depending on the oxidant and reaction conditions. Arsenic sulfide (B99878) pigments like realgar (As4S4) and orpiment (As2S3) are known to undergo photo-oxidation, resulting in the formation of arsenolite (As2O3) and other oxidized species. rsc.org The oxidation of As-bearing sulfides is generally promoted by an increase in pH and the presence of oxidants like Fe³⁺ or certain bacteria. geoscienceworld.orgresearchgate.net The oxidation of arsenopyrite (B74077) by dissolved oxygen, however, shows little dependence on pH. geoscienceworld.orgresearchgate.net

Various oxidation methods have been developed for arsenic sulfide slags, including the use of hydrogen peroxide, pressure oxidation, and sodium hypochlorite. crimsonpublishers.com In some processes, arsenic sulfide is oxidized to the less toxic and more stable pentavalent arsenic state, often in the form of arsenates. crimsonpublishers.com For example, hydrothermal oxidation of arsenic sulfide using Fe(NO₃)₃ can lead to the formation of scorodite, a stable iron arsenate compound. crimsonpublishers.com The oxidation of sulfides, in general, can be controlled to yield either sulfoxides or sulfones. organic-chemistry.org

Reduction of cacodylic acid, (CH₃)₂As(O)OH, with sodium hypophosphite in hydrochloric acid solution can produce cacodyl dimer, ((CH₃)₂)As-As((CH₃)₂). acs.org

Ligand Exchange and Substitution Reactions

Ligand exchange reactions involve the replacement of one ligand in a coordination complex with another. chemguide.co.uklibretexts.org In the context of arsenic-sulfur compounds, these reactions can be crucial for modifying their properties and reactivity. For instance, ligand exchange on thiolate-protected gold nanoclusters is a key method for their functionalization. nih.gov This process is believed to occur via an SN2-like mechanism at the gold-sulfur interface. nih.gov

While specific studies on ligand exchange involving dimethyldiarsine sulfide are scarce, the general principles can be inferred from related chemistries. For example, the generation of singlet oxygen can be controlled by a sulfide ligand exchange reaction on porphyrin-gold nanoparticle conjugates. mdpi.com This demonstrates the dynamic nature of sulfur-metal bonds and their susceptibility to substitution by other sulfur-containing ligands.

Thermal Decomposition Pathways and Products

The thermal decomposition of arsenic-sulfur compounds is a complex process that can yield a variety of volatile and solid products. researchgate.netresearchgate.netunison.mxmdpi.com Studies on arsenic sulfide (V) have shown that complete conversion to the gas phase occurs between 500 and 575 °C in an inert atmosphere. researchgate.net The decomposition mechanism involves the formation of a molten phase of metastable As₂S₃ and As₃S₄, followed by their volatilization. researchgate.netmdpi.com

The thermal stability of organoarsenic compounds varies. Cacodylic acid, for example, is remarkably stable, with no decomposition observed up to its melting point of 200 °C. acs.org However, other organoarsenic compounds can release arsenic at lower temperatures. For instance, organic arsenic-bearing materials like fungi and dimethylarsinic acid (DMAA) show a peak arsenic release at temperatures between 275–350 °C. cuni.cz The combustion of oak wood treated with DMAA resulted in the release of 24% of its arsenic content at 400 °C and 52% at 800 °C. cuni.cz

Table of Thermal Decomposition Data for Selected Arsenic Compounds

| Compound/Material | Peak As Release Temperature (°C) | Notes | Reference |

|---|---|---|---|

| Organic As-bearing materials (e.g., fungi, DMAA) | 275–350 | - | cuni.cz |

| Arsenolite (As₂O₃) | ~400 | - | cuni.cz |

| Realgar (As₄S₄) and Orpiment (As₂S₃) | 425–450 | - | cuni.cz |

| Enargite (Cu₃AsS₄) | ~625 | - | cuni.cz |

| Arsenopyrite (FeAsS) | >725 | - | cuni.cz |

| Cacodylic acid | >200 | Melts at 200 °C without decomposition. | acs.org |

Mechanistic Investigations of Arsenic-Sulfur Bond Formation and Cleavage

The formation and cleavage of arsenic-sulfur bonds are fundamental processes in the biosynthesis and transformation of organoarsenic compounds. Arsenic has a high affinity for sulfur, which drives many of its biochemical interactions. griffith.edu.au

In biological systems, the formation of C-As bonds can be catalyzed by radical SAM enzymes. For instance, the enzyme ArsL is involved in the biosynthesis of arsinothricin and catalyzes the formation of a C-As bond between trivalent arsenic and a derivative of S-adenosyl-L-methionine (SAM). biorxiv.org The cleavage of the C-As bond is also a critical step in the detoxification of organoarsenicals. The enzyme ArsI, a C-As lyase, catalyzes the cleavage of the C-As bond in a range of trivalent organoarsenicals. nih.gov

The dissolution of arsenic-sulfur glasses in amine solvents is proposed to involve the disruption of sulfur-sulfur bonds, leading to the formation of alkyl ammonium (B1175870) arsenic sulfide salts. nsf.gov The rate of dissolution is dependent on the concentration of homopolar S-S bonds in the glass. nsf.gov

Photochemical Reactivity Studies

The photochemical reactivity of arsenic compounds is an area of significant environmental interest, as sunlight can drive oxidation and degradation processes. researchgate.net The photo-oxidation of arsenic sulfide pigments like realgar and orpiment leads to their degradation and color change. rsc.org

The photochemical oxidation of As(III) to As(V) can be significantly enhanced by the presence of dissolved Fe(III) and illumination with near-ultraviolet light. nih.gov The proposed mechanism involves the photo-excitation of Fe(III) complexes, which then generate highly oxidizing radicals that oxidize As(III). nih.govnih.gov The rate of this reaction is influenced by pH and the concentrations of As(III) and Fe(III). nih.gov The use of UV radiation in combination with hydrogen peroxide (UVC/H₂O₂) is also an effective method for oxidizing As(III) to As(V). conicet.gov.ar

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic nature of molecules like dimethyldiarsine sulfide (B99878). Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been employed to study the structural diversity of arsenic sulfide molecules. jpgu.orgresearchgate.net These calculations can predict various possible molecular configurations, such as those found in realgar-type and pararealgar-type molecules for the As₄S₄ composition. jpgu.orgresearchgate.net

For related organoarsenic compounds like tetramethyldiarsane, historically known as cacodyl (B8556844), computational methods help to understand the inherent weakness of the As-As bond. researchgate.net The geometry of such molecules, including bond lengths and angles, can be precisely calculated. For instance, in dimethyl sulfide (DMS), a simpler sulfur-containing organic molecule, highly correlated ab initio methods have been used to determine equilibrium geometries and rotational constants. nih.govresearchgate.net These foundational calculations provide a basis for understanding the more complex structures of arsenic-sulfur compounds.

The electronic properties, such as the distribution of electron density and the nature of chemical bonds, are also elucidated through these methods. Natural Bond Orbital (NBO) analysis, for example, has been applied to dimethyl sulfide to investigate the origin of its rotational barrier, providing insights into the electronic interactions at play. researchgate.net

Table 1: Calculated Structural Parameters for Related Molecules

| Molecule/System | Method | Parameter | Calculated Value |

| Dimethyl Sulfide | CCSD(T) | Dipole Moment | 1.50 ± 0.01 D |

| Dimethyl Ether | Ab initio | Dipole Moment | 1.31 ± 0.01 D |

| S₃⁻ | DFT | S-S Bond Distance | 1.984 Å |

| S₃⁻ | DFT | Inter-bond Angle | 115.7° |

This table presents data for related molecules to illustrate the types of parameters obtained through computational methods. Data for dimethyldiarsine sulfide itself is sparse in the reviewed literature.

Density Functional Theory (DFT) Studies of Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to study the energetics of chemical reactions, offering a balance between accuracy and computational cost. nih.gov It has been instrumental in exploring the reactions of various organometallic and sulfur-containing compounds. For example, DFT has been used to study the reaction between ferrocenium (B1229745) and trimethylphosphine, ranking the accuracy of different functionals. researchgate.net

In the context of arsenic sulfides, DFT can be used to calculate the kinetic parameters of reactions, such as the adsorption of dimethylarsinic acid on mineral surfaces. scispace.com Studies on the monomer-dimer equilibria of aromatic C-nitroso compounds have shown that double-hybrid density functionals like B2PLYP-D3 provide excellent agreement with experimental Gibbs free energies. nih.gov Such approaches could be applied to understand the dimerization energetics of dimethylarsine sulfide.

The choice of functional and basis set is crucial for obtaining reliable results. nih.govnih.gov For instance, in studies of polysulfide radical anions, TD-DFT calculations have been shown to accurately predict electronic spectra, lending confidence to the chosen functional for describing their energetics. mdpi.com

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations of forces with classical molecular dynamics to simulate the time evolution of a system. This technique allows for the study of dynamic processes and the properties of materials at finite temperatures.

AIMD simulations have been successfully applied to investigate the structural and electronic properties of liquid arsenic sulfide (As₂S₃) at high temperatures. jps.jp These simulations revealed a transformation from a three-dimensional network structure to a two-fold chain-like structure with increasing temperature, accompanied by a charge transfer from sulfur to arsenic atoms. jps.jp Similarly, AIMD has been used to study the structural and vibrational properties of arsenic sulfide minerals like alacranite (As₈S₉), highlighting the importance of strong intermolecular interactions. nih.govacs.org While specific AIMD studies on dimethyldiarsine sulfide are not prominent in the literature, these examples demonstrate the potential of the method for understanding the behavior of complex arsenic-sulfur systems.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. For arsenic sulfide systems, simulated Raman spectral profiles have been shown to be helpful in identifying different molecular configurations and potentially undiscovered minerals. researchgate.net

For related molecules like dimethyl sulfide (DMS) and ethyl mercaptan, highly correlated ab initio methods have been used for their spectroscopic characterization, including the calculation of torsional energy barriers and transitions. nih.gov Theoretical predictions of NMR parameters, such as chemical shifts and spin-spin coupling constants, are also possible through quantum chemical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com While experimental spectra are the ultimate reference, theoretical spectra can aid in the assignment of complex spectral features and provide a deeper understanding of the underlying molecular structure and dynamics. nih.govmdpi.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

| Compound | Spectrum | Experimental Peak (cm⁻¹) | Calculated Peak (cm⁻¹) | Method |

| Sulfonamide-Schiff base | FT-IR (Azomethine) | 1617 | 1634 | B3LYP/6-311G+(d,p) |

| Sulfonamide-Schiff base | FT-IR (N-H) | 3315 | 3446 | B3LYP/6-311G+(d,p) |

This table showcases the accuracy of computational methods in predicting spectroscopic features for a complex organic molecule. nih.gov Similar approaches can be applied to dimethyldiarsine sulfide.

Theoretical Insights into Intermolecular Interactions

Understanding the non-covalent interactions between molecules is crucial for predicting their aggregation behavior and properties in condensed phases. Theoretical methods are well-suited to probe these often weak interactions, such as hydrogen bonds and van der Waals forces.

Coordination Chemistry and Complex Formation

Dimethyldiarsine Sulfide (B99878) as a Ligand in Transition Metal Complexes

Tetramethyldiarsine disulfide, with the chemical formula (CH₃)₂As(S)SAs(CH₃)₂, can act as a ligand for transition metals. In coordination chemistry, it is often the related dimethyldithioarsinate anion, [(CH₃)₂AsS₂]⁻, derived from the cleavage of the As-S bond in cacodyl (B8556844) disulfide, that coordinates to the metal center. This ligand belongs to the 1,1-dithiolate family, which also includes dithiocarbamates and dithiophosphates, known for their strong chelating abilities.

Complexes of dimethyldithioarsinate have been prepared with a variety of transition metals, including those from the first row such as chromium, as well as with palladium and copper. The ligand typically binds to the metal center in a bidentate fashion through the two sulfur atoms, forming a stable four-membered chelate ring.

Coordination Modes and Geometries

The dimethyldithioarsinate ligand predominantly exhibits a bidentate coordination mode, chelating to a single metal center through its two sulfur atoms. This mode of coordination leads to the formation of stable complexes with various geometries, largely dictated by the coordination number and the electronic configuration of the central metal ion.

For instance, a chromium(III) complex with three dimethyldithioarsinate ligands, Cr((CH₃)₂AsS₂)₃, has been reported to possess a distorted octahedral coordination geometry. In this arrangement, the three bidentate ligands surround the chromium center, with the sulfur atoms occupying the vertices of the octahedron.

For a metal like palladium(II), which has a d⁸ electron configuration, square planar geometries are common. The complex Pd((CH₃)₂AsS₂)₂ is known, and it is expected to adopt a square planar geometry with the two dimethyldithioarsinate ligands chelating to the palladium center.

The following table summarizes the expected coordination geometries for some metal-dimethyldithioarsinate complexes:

| Metal Ion | Example Complex Formula | Typical Coordination Geometry |

| Cr(III) | Cr((CH₃)₂AsS₂)₃ | Distorted Octahedral |

| Pd(II) | Pd((CH₃)₂AsS₂)₂ | Square Planar |

| Cu(I) | [Cu((CH₃)₂AsS₂)]n | Polymeric/Cluster |

Synthesis of Metal-Dimethyldiarsine Sulfide Complexes

The synthesis of metal complexes with the dimethyldithioarsinate ligand can be achieved through several routes. A common method involves the reaction of a metal salt with an alkali metal salt of the dimethyldithioarsinate ligand, typically sodium dimethyldithioarsinate (Na[(CH₃)₂AsS₂]). This salt can be prepared from the reaction of cacodylic acid with hydrogen sulfide.

Another synthetic approach involves the direct reaction of tetramethyldiarsine disulfide with a metal salt. In this case, the disulfide can undergo cleavage of the As-S bond upon reaction with the metal precursor, leading to the in-situ formation of the dimethyldithioarsinate complex. For example, the reaction of tetramethyldiarsine disulfide with palladium(II) acetate (B1210297) can yield the Pd((CH₃)₂AsS₂)₂ complex.

A generalized synthetic scheme is as follows:

From the sodium salt: MCln + n Na[(CH₃)₂AsS₂] → M((CH₃)₂AsS₂)n + n NaCl

From the disulfide: 2 M(OAc)₂ + (CH₃)₂As(S)SAs(CH₃)₂ → 2 M((CH₃)₂AsS₂)₂ + other products

Electronic and Structural Properties of Coordination Compounds

The electronic properties of transition metal dimethyldithioarsinate complexes are governed by the nature of the metal ion and the ligand field created by the sulfur donor atoms. The sulfur atoms are considered soft donors, which influences the electronic structure and spectroscopic features of the complexes.

Electronic Spectra: The UV-Vis spectra of these complexes are expected to show bands arising from several types of electronic transitions:

d-d transitions: These transitions occur between the d-orbitals of the metal center that are split by the ligand field. For octahedral complexes like Cr((CH₃)₂AsS₂)₃, these bands are typically weak.

Ligand-to-Metal Charge Transfer (LMCT) bands: Due to the presence of lone pairs on the sulfur atoms, strong LMCT bands are anticipated, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. These are often intense and can obscure the weaker d-d transitions.

Intra-ligand transitions: These transitions occur within the electronic levels of the dimethyldithioarsinate ligand itself and are usually observed in the ultraviolet region of the spectrum.

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the metal ion.

For a d³ ion like Cr(III) in an octahedral field, three unpaired electrons are expected, leading to paramagnetism.

For a d⁸ ion like Pd(II) in a square planar geometry, a low-spin configuration with no unpaired electrons is typical, resulting in diamagnetism.

Detailed structural information from X-ray crystallography has confirmed the coordination modes and geometries mentioned previously. For example, the crystal structure of Cr((CH₃)₂AsS₂)₃ confirms the distorted octahedral environment around the chromium ion.

Applications in Homogeneous Catalysis (Non-Biological Contexts)

A thorough review of the scientific literature reveals no specific applications of dimethyldiarsine sulfide or its transition metal complexes in the field of homogeneous catalysis in non-biological contexts. While other arsenic-containing ligands and various sulfur-donor ligands have been explored for their catalytic activities in reactions such as hydroformylation, cross-coupling, and polymerization, complexes of tetramethyldiarsine disulfide or dimethyldithioarsinate have not been reported to be active or have not been investigated for such purposes.

The lack of research in this area may be due to several factors, including the potential for catalyst poisoning by the sulfur and arsenic atoms, or the preference for more tunable and stable ligand systems in catalyst design. Therefore, this remains an unexplored area of the coordination chemistry of this particular ligand.

Advanced Analytical Techniques for Detection and Speciation Beyond Basic Identification

Chromatographic Separations Coupled with Advanced Detectors

Hyphenated chromatographic techniques are indispensable for the speciation of organoarsenic compounds. By combining the separation power of chromatography with the detection capabilities of mass spectrometry and other advanced detectors, analysts can achieve the sensitivity and selectivity required to analyze complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For organoarsenic species, its application often depends on the volatility of the target analytes. researchgate.net Volatile compounds like trimethylarsine (B50810) can be analyzed directly, while less volatile species such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) typically require a derivatization step to increase their volatility for GC analysis. d-nb.infodeswater.com

In the context of dimethyldiarsine sulfide (B99878), which is expected to be volatile, a direct GC-MS approach would be feasible. The analysis would involve optimizing the GC temperature program to ensure efficient separation from matrix components without causing thermal degradation. The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern, allowing for structural elucidation and confirmation. Quantitative analysis can be performed using selected ion monitoring (SIM), which enhances sensitivity by focusing on specific fragment ions of the target molecule. deswater.com

While specific application notes for dimethyldiarsine sulfide are scarce, methods developed for other volatile organoarsenicals provide a strong foundation. For instance, GC coupled with inductively coupled plasma-mass spectrometry (GC-ICP-MS) has been successfully used for arsenic speciation in complex hydrocarbon matrices like gas condensates, demonstrating detection limits in the picogram range. rsc.org

Table 1: Example GC-MS Parameters for Organoarsenic Compound Analysis

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df) | General Organoarsenicals |

| Carrier Gas | Helium | Volatile Arsenic Species researchgate.net |

| Injection Mode | Splitless | Phenylarsonic acid, etc. (after derivatization) deswater.com |

| Injector Temperature | 250 °C | Phenylarsonic acid, etc. (after derivatization) deswater.com |

| Oven Program | Initial 70°C, ramped to 280°C | Phenylarsonic acid, etc. (after derivatization) deswater.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | General Organoarsenicals researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | Phenylarsonic acid, etc. (after derivatization) deswater.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for the analysis of a broad range of organoarsenic compounds, particularly those that are non-volatile or thermally labile. nih.gov This method separates compounds in the liquid phase, typically using reversed-phase or ion-exchange columns, before detection by a tandem mass spectrometer. researchgate.net

For the analysis of dimethyldiarsine sulfide, a reversed-phase LC method would likely be employed, separating the compound based on its polarity. The separated analyte would then be introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity through selected reaction monitoring (SRM), where a specific precursor ion is selected, fragmented, and a resulting characteristic product ion is monitored. researchgate.net This process minimizes matrix interference and allows for very low detection limits, often in the picogram range for arsenic. researchgate.net

LC-MS/MS has been successfully applied to quantify a variety of organoarsenic compounds, including arsenobetaine, arsenocholine, MMA, and DMA, in biological and environmental samples. nih.govresearchgate.net In some cases, derivatization may be used to improve the chromatographic retention or ionization efficiency of certain arsenic species. nih.gov

Table 2: Example LC-MS/MS Parameters for Organoarsenic Speciation

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| LC Column | Reversed-phase C18 | Arsenobetaine, Arsenocholine, etc. researchgate.net |

| Mobile Phase | Methanol/Water with Acetic Acid | Various Organoarsenicals researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | Various Organoarsenicals researchgate.net |

| MS Detection | Triple Quadrupole | Various Organoarsenicals researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | Various Organoarsenicals researchgate.net |

| LODs | 2 - 21 pg (as Arsenic) | Various Organoarsenicals researchgate.net |

Ion chromatography coupled with inductively coupled plasma-mass spectrometry (IC-ICP-MS) is the benchmark technique for the speciation of water-soluble, ionic arsenic species. thermofisher.com This method separates charged arsenic compounds, such as inorganic arsenite (As(III)) and arsenate (As(V)), as well as their methylated metabolites MMA and DMA, using an ion-exchange column. The eluent from the IC column is then nebulized and introduced into the high-temperature plasma of the ICP-MS, which atomizes and ionizes all arsenic atoms. The mass spectrometer then detects the arsenic isotope at m/z 75, providing element-specific detection with extremely high sensitivity and a wide linear dynamic range. d-nb.info

While dimethyldiarsine sulfide is a neutral molecule and not directly amenable to ion chromatography, the IC-ICP-MS technique is crucial for studying its environmental fate and metabolism, as its degradation products are likely to be ionic species like DMA. Therefore, IC-ICP-MS is an essential tool in a comprehensive analysis of the lifecycle of this compound.

X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation in Chemical Systems

X-ray absorption spectroscopy (XAS) is a powerful, non-destructive technique that provides direct information about the chemical form of arsenic in solid and liquid samples without requiring extraction or chromatographic separation. geoscienceworld.orgusgs.gov XAS can determine the oxidation state of arsenic and characterize its local atomic environment, including the identity of neighboring atoms, their number, and bond distances. minsocam.orggeoscienceworld.org

The technique is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the arsenic atom. For example, the absorption edge for As(V) occurs at a higher energy than for As(III) or As(0). minsocam.org This allows for the direct determination of the arsenic oxidation state in a sample.

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the atoms immediately surrounding the arsenic atom. By analyzing the EXAFS region, it is possible to determine the type of atoms bonded to the arsenic (e.g., sulfur, oxygen, or carbon) and their respective bond lengths. acs.org

For a compound like dimethyldiarsine sulfide, XAS would be an ideal technique to confirm the presence of the As-S and As-As bonds and to verify the oxidation state of the arsenic atoms directly within a complex matrix. acs.org

Hyphenated Techniques for Comprehensive Characterization

Comprehensive characterization of organoarsenic compounds like dimethyldiarsine sulfide relies on the strategic combination of multiple analytical methods, known as hyphenated techniques. rsc.org No single technique can provide all the necessary information, especially when dealing with complex environmental or biological samples. nih.gov

The coupling of a separation technique (GC, LC, or IC) with a powerful detector (MS or ICP-MS) is the cornerstone of modern speciation analysis. elte.huresearchgate.net For example, LC-ICP-MS provides highly sensitive and element-specific quantification of arsenic species, but it does not provide structural information beyond what can be inferred from retention time matching with standards. d-nb.info Conversely, LC-ESI-MS/MS provides detailed molecular and structural information through fragmentation patterns but may be more susceptible to matrix effects.

Therefore, a multi-technique approach is often employed. An analyst might use LC-ICP-MS to screen for and quantify all arsenic species present in a sample and then use LC-ESI-MS/MS to confirm the identity of known species and elucidate the structure of unknown organoarsenic compounds. This combination of elemental and molecular mass spectrometry provides a powerful and comprehensive toolkit for arsenic speciation analysis. nih.gov

Selected Niche Applications in Materials Science and Pure Chemistry Non Biological

Precursor Chemistry for Advanced Materials (e.g., Semiconductors)

The development of new precursor molecules is crucial for the fabrication of advanced materials such as semiconductors. Organometallic compounds are often employed in chemical vapor deposition (CVD) and related techniques to create thin films with specific electronic and optical properties. While research in this area is not extensive, the structure of dimethyldiarsine sulfide (B99878) suggests its potential as a single-source precursor for arsenic sulfide-based materials.

Theoretical Advantages as a Precursor:

Built-in As-S Linkage: The presence of a direct arsenic-sulfur bond in the molecule could facilitate the deposition of arsenic sulfide materials at lower temperatures compared to dual-source methods that use separate arsenic and sulfur precursors.

Volatile Nature: Organometallic compounds are often volatile, a key requirement for CVD precursors to enable their transport into the reaction chamber.

Clean Decomposition: Ideally, the organic ligands (methyl groups in this case) would decompose into volatile byproducts that can be easily removed from the deposition system, leaving behind a pure inorganic film.

Currently, there is a lack of published research specifically detailing the use of dimethyldiarsine sulfide for the deposition of semiconductor thin films. However, the broader class of organoarsenic compounds has been explored for the synthesis of III-V semiconductors. Further investigation into the thermal decomposition pathways of dimethyldiarsine sulfide is necessary to ascertain its suitability as a viable precursor for advanced materials.

Table 1: Potential Precursor Properties of Dimethyldiarsine Sulfide

| Property | Potential Advantage for Materials Synthesis | Research Status |

|---|---|---|

| Chemical Formula | ((CH₃)₂As)₂S | Established |

| As-S Bond | Potential for low-temperature deposition of arsenic sulfides | Theoretical |

| Volatility | Suitability for chemical vapor deposition techniques | Inferred from related compounds |

| Decomposition Products | Potential for clean decomposition to inorganic films | Unexplored |

Role in Fundamental Studies of Main Group Element Chemistry

Dimethyldiarsine sulfide serves as an interesting model compound for studying the fundamental chemistry of main group elements, particularly the interplay between arsenic (Group 15) and sulfur (Group 16). The reactivity and bonding in such molecules provide insights into the principles that govern the structure and behavior of a wide range of inorganic and organometallic compounds.

Key Areas of Fundamental Interest:

Bonding and Structure: The nature of the As-S-As linkage, including bond angles and lengths, provides valuable data for theoretical and computational chemistry to model and understand bonding in heavier main group elements.

Reactivity Studies: The reactions of dimethyldiarsine sulfide with various reagents, such as acids, bases, and oxidizing or reducing agents, can elucidate the fundamental reaction mechanisms of organoarsenic sulfides.

Comparative Chemistry: Comparing the properties and reactivity of dimethyldiarsine sulfide with its oxygen analogue, cacodyl (B8556844) oxide (((CH₃)₂As)₂O), and its selenium and tellurium counterparts contributes to a deeper understanding of periodic trends within the chalcogen group.

While historical chemical literature documents the synthesis of cacodyl compounds, modern detailed studies on the fundamental reactivity of dimethyldiarsine sulfide are limited. Renewed interest in main group chemistry could spur further research into this and related compounds to expand our understanding of the chemistry of p-block elements.

Contribution to the Understanding of Organochalcogen Chemistry

Organochalcogen chemistry is the study of organic compounds containing carbon-chalcogen bonds (C-S, C-Se, C-Te). While dimethyldiarsine sulfide is primarily an organoarsenic compound, its As-S bond places it at the intersection of organoarsenic and organochalcogen chemistry.

Contributions to the Field:

Synthesis of Novel Ligands: The arsenic centers in dimethyldiarsine sulfide possess lone pairs of electrons, allowing the molecule to act as a ligand in coordination chemistry. The study of its complexes with transition metals can lead to the synthesis of novel coordination compounds with interesting structural and electronic properties.

Exploration of As-S Bond Chemistry: The reactivity of the As-S bond in dimethyldiarsine sulfide provides a platform to explore reactions that are characteristic of organoarsenic chalcogenides. This includes insertion reactions, cleavage reactions, and the formation of higher-order chalcogenide linkages.

Spectroscopic and Structural Characterization: Detailed spectroscopic (NMR, IR, Raman) and X-ray crystallographic studies of dimethyldiarsine sulfide and its derivatives provide benchmark data for the broader class of organoarsenic-chalcogen compounds.

The exploration of dimethyldiarsine sulfide within the context of organochalcogen chemistry remains a niche area. However, the fundamental knowledge gained from studying its synthesis, structure, and reactivity can contribute to the development of new synthetic methodologies and a more comprehensive understanding of the chemistry of organochalcogen compounds as a whole.

Q & A

Q. Basic Research Focus

- Infrared (IR) spectroscopy : Identify As–S stretching vibrations (450–550 cm⁻¹) and methyl group signatures (2800–3000 cm⁻¹) .

- Mass spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion clusters (e.g., [CH₃]₂As–S–As[CH₃]₂⁺) and fragmentation patterns .

- X-ray crystallography : Resolve bond lengths (As–S: ~2.2 Å) and confirm tetrahedral geometry .

What experimental strategies address contradictory data on the compound’s thermal stability?

Advanced Research Focus

Discrepancies in thermal decomposition temperatures (reported 120–180°C) may arise from:

- Atmospheric variability : Trace oxygen or moisture accelerates degradation. Replicate studies under rigorously controlled argon environments .

- Analytical calibration : Standardize differential scanning calorimetry (DSC) protocols with reference materials (e.g., sulfur) to improve accuracy .

- Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., heating rates) .

How can researchers mitigate interference from hydrogen sulfide during arsenic speciation analysis?

Advanced Research Focus

Hydrogen sulfide (H₂S) co-generated in arsenic detection methods (e.g., arsine gas evolution) can distort results. Solutions include:

- Selective trapping : Use silver nitrate-impregnated filters to capture H₂S before arsenic quantification .

- Chromatographic separation : Pair hydride generation with gas chromatography (GC) to isolate arsine derivatives .

Research Gap : Field-applicable methods require refinement to minimize false positives in environmental samples .

What methodologies are recommended for studying the compound’s reactivity with biomolecules?

Q. Advanced Research Focus

- Kinetic studies : Use stopped-flow spectrophotometry to monitor reaction rates between dimethyldi-arsine sulfide and thiol-containing proteins (e.g., glutathione) .

- Computational modeling : Apply density functional theory (DFT) to predict binding affinities and reactive intermediates .

Data Interpretation : Cross-validate experimental results with molecular dynamics simulations to resolve mechanistic ambiguities .

How should researchers design toxicity studies to account for species-specific metabolic pathways?

Q. Methodological Guidance

- In vitro models : Use human hepatocyte cell lines to assess hepatic metabolism, supplemented with comparative studies in rodent models .

- Dosage stratification : Apply benchmark dose (BMD) modeling to identify non-linear toxicity thresholds .

Ethical Note : Adhere to multi-site study protocols for ethical consistency (e.g., anonymized data submission) .

What statistical approaches resolve missing data in long-term environmental persistence studies?

Q. Data Analysis Focus

- Imputation techniques : Use multiple imputation by chained equations (MICE) to handle gaps in arsenic bioavailability data .

- Sensitivity analysis : Test robustness of conclusions by simulating worst-case scenarios (e.g., maximum degradation rates) .

How can inconsistencies in regulatory limits for arsenic byproducts be addressed?

Q. Policy-Relevant Research

- Meta-analysis : Aggregate global regulatory data to identify consensus thresholds and outliers .

- Stakeholder integration : Collaborate with agencies like ACGIH to align lab findings with occupational exposure guidelines .

What understudied applications exist for dimethyldi-arsine sulfide in materials science?

Q. Emerging Research Directions

- Semiconductor doping : Investigate arsenic-sulfur complexes as n-type dopants in gallium arsenide (GaAs) substrates .

- Catalysis : Screen for catalytic activity in cross-coupling reactions using palladium-arsenide frameworks .

How should researchers structure publications to highlight novel findings while addressing contradictory literature?

Q. Academic Writing Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.